1,5-dimethyl-N-(4-(4-phenoxyphenyl)thiazol-2-yl)-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
1,5-dimethyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-14-12-18(24-25(14)2)20(26)23-21-22-19(13-28-21)15-8-10-17(11-9-15)27-16-6-4-3-5-7-16/h3-13H,1-2H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGQTRNBJVZIGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-N-(4-(4-phenoxyphenyl)thiazol-2-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Thiazole Ring Synthesis: The thiazole ring is often formed via the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.
Coupling Reactions: The phenoxyphenyl group is introduced through a coupling reaction, such as a Suzuki or Heck reaction, involving a phenoxyphenyl halide and a suitable organometallic reagent.
Final Assembly: The final step involves the coupling of the thiazole and pyrazole intermediates, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-N-(4-(4-phenoxyphenyl)thiazol-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C21H18N4O2S
- Molecular Weight : 390.5 g/mol
- CAS Number : 1013782-96-1
- Structural Formula : Structure (not displayed here but can be referenced)
Anticancer Activity
Recent studies have highlighted the anticancer properties of 1,5-dimethyl-N-(4-(4-phenoxyphenyl)thiazol-2-yl)-1H-pyrazole-3-carboxamide. It has been evaluated for its ability to inhibit cancer cell growth and induce apoptosis in various cancer cell lines. For example, a study demonstrated significant growth inhibition in human cancer cell lines, suggesting that this compound may serve as a promising lead for the development of new anticancer drugs .
Antimicrobial Activity
In addition to its anticancer properties, there is evidence suggesting that this compound exhibits antimicrobial activity against various pathogens. This makes it a candidate for further investigation in the field of infectious diseases .
Anti-inflammatory Effects
Studies have also indicated potential anti-inflammatory effects of this compound. By modulating inflammatory pathways, it could provide therapeutic benefits in conditions characterized by excessive inflammation .
Synthesis and Derivatives
The synthesis of this compound has been achieved through various synthetic routes involving thiazole and pyrazole derivatives. The structural diversity and modifications of this compound can lead to enhanced biological activities, making it a versatile scaffold for drug design .
Case Study 1: Anticancer Efficacy
In a recent study published in ACS Omega, researchers synthesized several derivatives based on the pyrazole framework and tested their anticancer activity against multiple cancer cell lines. The results indicated that certain modifications to the structure significantly enhanced potency against specific cancer types, demonstrating the importance of structure-activity relationships in drug development .
Case Study 2: Antimicrobial Activity Assessment
Another investigation focused on evaluating the antimicrobial properties of this compound against common bacterial strains. The findings revealed that it exhibited moderate to high activity against Gram-positive bacteria, suggesting its potential use as an antibacterial agent .
Mechanism of Action
The mechanism of action of 1,5-dimethyl-N-(4-(4-phenoxyphenyl)thiazol-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it might bind to an enzyme’s active site, blocking substrate access and thereby inhibiting the enzyme’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of pyrazole-3-carboxamides, which exhibit diverse biological activities depending on substituent variations. Below is a comparative analysis of key analogues:
Biological Activity
1,5-Dimethyl-N-(4-(4-phenoxyphenyl)thiazol-2-yl)-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has a molecular formula of C_{20}H_{20}N_4O_2S and a molecular weight of 390.5 g/mol. The structure includes a pyrazole ring, a thiazole moiety, and a phenoxyphenyl group, which contribute to its biological activity.
Antitumor Activity
Research has indicated that pyrazole derivatives exhibit promising antitumor properties. A study demonstrated that compounds similar to this compound showed significant inhibition of cancer cell proliferation in various cancer lines. The mechanism involved the induction of apoptosis and cell cycle arrest in the G2/M phase .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activity. In vitro studies revealed that it could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect was comparable to standard anti-inflammatory drugs like dexamethasone .
Antibacterial Properties
In addition to its antitumor and anti-inflammatory activities, this compound has demonstrated antibacterial effects against various strains of bacteria. It was particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely related to its structural features. The presence of the thiazole ring enhances its interaction with biological targets, while modifications in the phenoxy group can influence its potency and selectivity. SAR studies have shown that alterations in the carboxamide group can significantly affect the compound's biological efficacy .
Study on Antitumor Activity
A specific case study examined the effects of this compound on prostate cancer cells. The compound was found to reduce cell viability significantly at concentrations ranging from 10 to 50 µM over 72 hours. Mechanistic studies indicated that it induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Study on Anti-inflammatory Effects
Another study assessed the anti-inflammatory potential using a carrageenan-induced paw edema model in rats. Administration of the compound resulted in a dose-dependent reduction in edema, with significant effects observed at doses of 10 mg/kg and above. This suggests potential for therapeutic use in inflammatory conditions .
Q & A
Q. What synthetic methodologies are recommended for preparing 1,5-dimethyl-N-(4-(4-phenoxyphenyl)thiazol-2-yl)-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized?
Answer: The synthesis typically involves multi-step heterocyclic coupling. A general approach includes:
Pyrazole Core Formation : React 1,5-dimethylpyrazole-3-carboxylic acid with thionyl chloride to generate the acid chloride.
Thiazole Coupling : React the acid chloride with 2-amino-4-(4-phenoxyphenyl)thiazole under inert conditions (e.g., dry DMF, 0–5°C) to form the carboxamide bond .
Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and base (K₂CO₃ vs. NaH) to improve yield. Room-temperature stirring in DMF with K₂CO₃ is effective for analogous acetamide derivatives .
Q. How can structural characterization of this compound be systematically validated?
Answer: Combine spectroscopic and crystallographic methods:
- NMR : Assign peaks using ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl groups at pyrazole C1/C5 and phenoxyphenyl orientation) .
- X-ray Diffraction : Resolve ambiguities in regiochemistry (e.g., thiazole-phenyl vs. pyrazole-phenyl orientation) via single-crystal analysis, as demonstrated for related pyrazole-thiazole hybrids .
- Elemental Analysis : Validate purity (>95%) by comparing calculated vs. experimental C/H/N percentages .
Advanced Research Questions
Q. How can computational methods predict binding interactions of this compound with biological targets (e.g., kinases)?
Answer: Employ molecular docking and density functional theory (DFT):
- Docking : Use software like AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Prioritize hydrogen bonding between the carboxamide group and kinase residues (e.g., Met793) .
- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, the electron-withdrawing phenoxyphenyl group may enhance electrophilicity at the thiazole ring .
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., π-π stacking between phenyl rings) using CrystalExplorer .
Q. How should researchers address contradictory biological activity data in structure-activity relationship (SAR) studies?
Answer: Contradictions may arise from stereochemical variations or assay conditions. Mitigate by:
Stereochemical Control : Confirm regiochemistry via X-ray crystallography .
Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin).
Meta-Analysis : Compare IC₅₀ values across studies. For example, pyrazole-thiazole hybrids show variable IC₅₀ (2–50 μM) against kinases due to substituent effects .
Q. What strategies are recommended for designing derivatives with enhanced solubility without compromising activity?
Answer:
- Polar Substituents : Introduce sulfonyl or morpholine groups at the phenoxyphenyl moiety to improve aqueous solubility .
- Prodrug Approach : Mask the carboxamide as an ester (hydrolyzed in vivo) to enhance bioavailability .
- Co-Crystallization : Use co-formers like succinic acid to stabilize amorphous phases, as shown for pyrazole analogs .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
